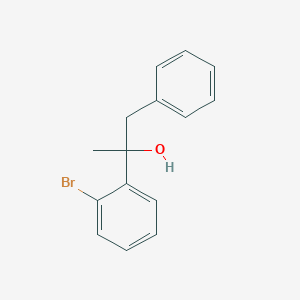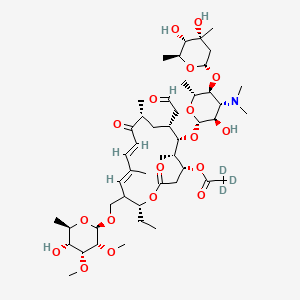
Tylosin 3-Acetate D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tylosin 3-Acetate D3 is a stable isotope-labeled compound with the molecular formula C48H76D3NO18 and a molecular weight of 961.16 . It is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae . This compound is used primarily in scientific research as a reference material and for various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tylosin 3-Acetate D3 involves the incorporation of deuterium atoms into the tylosin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of tylosin, which is then acetylated to form Tylosin 3-Acetate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces fradiae to produce tylosin, followed by chemical modification to introduce the acetate and deuterium groups. The final product is purified and characterized to ensure its quality and isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tylosin 3-Acetate D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Specific hydrogen atoms can be replaced with other atoms or groups, such as deuterium.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield deacetylated forms of the compound .
Applications De Recherche Scientifique
Tylosin 3-Acetate D3 has a wide range of scientific research applications, including:
Mécanisme D'action
Tylosin 3-Acetate D3, like other macrolide antibiotics, exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain and thereby inhibiting bacterial growth . This bacteriostatic effect is crucial in controlling bacterial infections and is the basis for its use in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tylosin: The parent compound of Tylosin 3-Acetate D3, used widely as an antibiotic.
Tylvalosin: A derivative of tylosin with similar antibacterial properties.
Tilmicosin: Another macrolide antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of deuterium atoms allows for precise analytical studies and helps in understanding the pharmacokinetics and metabolism of tylosin and its derivatives .
Propriétés
Formule moléculaire |
C48H79NO18 |
|---|---|
Poids moléculaire |
961.2 g/mol |
Nom IUPAC |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1/i8D3 |
Clé InChI |
SXJMWODQOMKONK-UGOLFBRUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)O[C@@H]1CC(=O)O[C@@H](C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


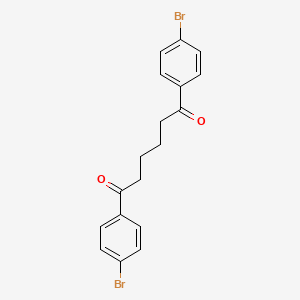
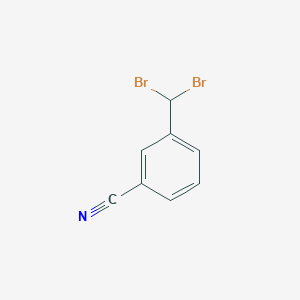
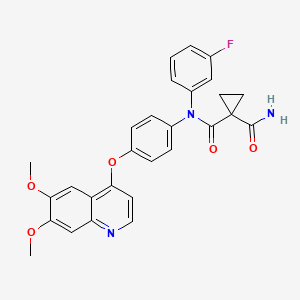
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)

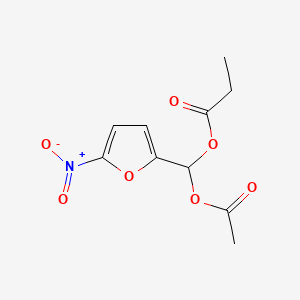
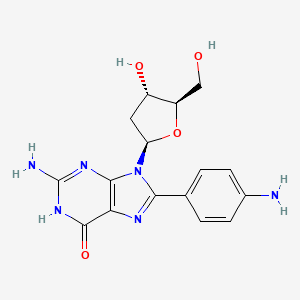
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)

![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)

![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
